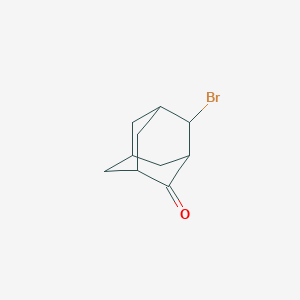
4-bromoadamantan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromoadamantan-2-one is a derivative of adamantane, a compound known for its unique cage-like structure. This compound features a bromine atom attached to the second carbon of the adamantanone framework. The adamantane structure is notable for its stability and rigidity, making its derivatives valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromoadamantan-2-one typically involves the bromination of 2-adamantanone. One common method is the reaction of 2-adamantanone with bromine in the presence of a suitable catalyst or under UV light. This process ensures the selective bromination at the desired position on the adamantane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromoadamantan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 4-Bromo-2-adamantan-2-ol.
Oxidation: this compound derivatives with higher oxidation states.
Applications De Recherche Scientifique
4-bromoadamantan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-bromoadamantan-2-one depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The bromine atom and the adamantane structure contribute to its binding affinity and specificity. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Adamantanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-adamantanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-Bromo-2-adamantanone: Bromine atom attached to a different position, resulting in distinct chemical properties.
Uniqueness
4-bromoadamantan-2-one is unique due to the presence of the bromine atom at the second position, which significantly influences its reactivity and potential applications. This specific substitution pattern makes it a valuable intermediate in organic synthesis and a promising candidate for various research applications.
Propriétés
Numéro CAS |
19213-98-0 |
|---|---|
Formule moléculaire |
C10H13BrO |
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
4-bromoadamantan-2-one |
InChI |
InChI=1S/C10H13BrO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2 |
Clé InChI |
FTYOJSPBIJRJOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1C(C(C2)C3=O)Br |
SMILES canonique |
C1C2CC3CC1C(C(C2)C3=O)Br |
Synonymes |
4-Bromo-2-adamantanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















